molecular formula C12H8N2OS B1298398 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 35970-78-6

6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B1298398
CAS RN: 35970-78-6
M. Wt: 228.27 g/mol
InChI Key: DOGYRNXYBVJXFA-UHFFFAOYSA-N
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Description

6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thienopyrimidinones. This scaffold is of significant interest due to its potential pharmacological activities, which include inhibition of various enzymes and potential antimalarial properties. The compound serves as a core structure for the development of various derivatives with enhanced biological activities.

Synthesis Analysis

The synthesis of thienopyrimidinone derivatives can be achieved through various methods. For instance, 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized using a consecutive method involving an aza-Wittig reaction followed by reaction with amines, phenols, or alcohols in the presence of sodium ethoxide or potassium carbonate . Another approach involves the synthesis of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines, which are then used as intermediates for further chemical transformations . Additionally, the synthesis of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives has been reported using an aza-Wittig reaction .

Molecular Structure Analysis

The molecular structure of thienopyrimidinone derivatives is characterized by the presence of a thieno[2,3-d]pyrimidin-4(3H)-one core, which can be further substituted at various positions to yield compounds with different biological activities. The crystal structure of some derivatives has been confirmed by X-ray analysis, providing insights into the conformation and potential interactions of these molecules .

Chemical Reactions Analysis

Thienopyrimidinone derivatives can undergo various chemical reactions, including regioselective N- and O-alkylation, which can lead to the formation of compounds with antiviral and antitumor activities . The introduction of different substituents can significantly alter the chemical and biological properties of the core scaffold. For example, the synthesis of fluorescent compounds derived from thienopyrimidinone has been achieved through condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidinone derivatives are influenced by their molecular structure and the nature of the substituents. These compounds have been found to exhibit significant biological activities, such as inhibition of cGMP-specific phosphodiesterase, which is associated with antihypertensive effects . They also show potent inhibitory activities against enzymes like thymidylate synthase and dihydrofolate reductase, which are crucial for DNA synthesis and cell proliferation . The fluorescent properties of some derivatives have been investigated, revealing their potential applications in chemical sensing and imaging . Additionally, the stability of these compounds in aqueous solutions has been assessed to determine their suitability for biological testing .

Scientific Research Applications

1. Synthesis of 4-amino-6-hetarylthieno[2,3-d]pyrimidines

  • Application Summary: This compound is used in the synthesis of functionalized thieno[2,3-d]pyrimidines and 2-(thieno[2,3-d]pyrimidin-6-yl)pyrido[2,3-d]pyrimidines .
  • Methods of Application: The synthesis involves the reaction of 5-acetyl-6-aminopyrimidine-4(3H)-thiones with a series of reagents containing an active chloromethylene fragment .
  • Results: The method developed is efficient for the synthesis of these compounds .

2. Anti-proliferative Evaluation

  • Application Summary: Thieno[2,3-d]pyrimidine-derived compounds, including “6-phenylthieno[2,3-d]pyrimidin-4(3H)-one”, have been designed and synthesized to target VEGFR-2 . These compounds have potential anticancer activities .
  • Methods of Application: The compounds were tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 .
  • Results: Compound 18 exhibited the strongest anti-VEGFR-2 potential with an IC50 value of 0.084 μM. Additionally, it displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines, with IC50 values of 10.17 μM and 24.47 μM, respectively .

properties

IUPAC Name

6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-11-9-6-10(8-4-2-1-3-5-8)16-12(9)14-7-13-11/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGYRNXYBVJXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350563
Record name 6-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

CAS RN

35970-78-6
Record name 6-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
R Mustière, P Lagardere, S Hutter, V Dell'Orco… - European Journal of …, 2022 - Elsevier
Gamhepathiopine (also known as M1), is a multi-stage acting antiplasmodial 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one hydrochloride that was first described in 2015. The …
Number of citations: 2 www.sciencedirect.com
DP Kawade, DR Chaple, PB Khedekar - Int J Pharm Chem Anal, 2020 - academia.edu
A POCl3 catalyzed, efficient, one-step and solvent-free synthesis of novel thieno [2, 3-d] pyrimidin-4 (3H)-one derivatives from 2-amino-4, 5-substitutedthiophene-3-carbonitrile has been …
Number of citations: 1 www.academia.edu
OY Shyyka, NT Pokhodylo, VA Palchykov… - Chemistry of …, 2020 - Springer
Cage-like amines with norbornane and adamantane frameworks were studied in a versatile, convenient one-pot green synthetic experiment for pyrimidine core annulation via cleavage …
Number of citations: 12 link.springer.com
AA Hovhannisyan, LA Aristakesyan… - Proceedings of the YSU …, 2013 - journals.ysu.am
New enamines of Gewald’s 4 (5)-phenyl substituted thiophenes interaction with primary amines allowed to obtain 5 (6)-phenylthieno [2, 3-d] pyrimidin-4-ones with variable N 3-…
Number of citations: 2 journals.ysu.am
V Cardile, L Lombardo, G Granata, A Perdicaro… - Bioorganic & medicinal …, 2009 - Elsevier
We tested a series of 11 new aminothiopyrimidones on the activity of inducible nitric oxide synthase (iNOS) and prostaglandin G/H synthase-1 and 2 (COX-1 and COX-2) in the whole …
Number of citations: 6 www.sciencedirect.com
A Hovhannisyan, L Aristakesyan… - Heterocyclic …, 2012 - degruyter.com
Condensation of Gewald’s thiophenes substituted with a dimethylaminomethyleneamino group at position 2 with primary amines yields 5/6-aryl-thieno[2,3-d]pyrimidin-4-ones with …
Number of citations: 5 www.degruyter.com
NT Pokhodylo, OY Shyyka, YI Slyvka… - Journal of Molecular …, 2021 - Elsevier
For the first time, natural product Cytisine was successfully used as a reagent for thermal-activated transannulation of 1H-tetrazoles and a series of cytisine-thienopyrimidinone …
Number of citations: 5 www.sciencedirect.com
S Bugge, SJ Kaspersen, E Sundby, BH Hoff - Tetrahedron, 2012 - Elsevier
Three different routes have been investigated for the preparation of 6-aryl-N-(1-arylethyl)thienopyrimidin-4-amines. First the possibilities of selective Suzuki reactions on 6-bromo-4-…
Number of citations: 26 www.sciencedirect.com
TJ Fyfe, B Zarzycka, HD Lim, B Kellam… - Journal of Medicinal …, 2018 - ACS Publications
Recently, a novel negative allosteric modulator (NAM) of the D 2 -like dopamine receptors 1 was identified through virtual ligand screening. This ligand comprises a thieno[2,3-d]…
Number of citations: 33 pubs.acs.org
D Briel, A Rybak, C Kronbach, K Unverferth - European journal of medicinal …, 2010 - Elsevier
In the course of search for new therapeutic agents against epilepsy new inhibitors for the kainate receptor subtypes GluR5 and GluR6 were synthesized. We were able to synthesize …
Number of citations: 55 www.sciencedirect.com

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